Dicamba-methyl
Description
Properties
IUPAC Name |
methyl 3,6-dichloro-2-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-13-8-6(11)4-3-5(10)7(8)9(12)14-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSBKDYHGOOSML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)OC)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041849 | |
| Record name | Dicamba-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6597-78-0 | |
| Record name | Dicamba-methyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006597780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dicamba-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3,6-dichloro-2-methoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICAMBA-METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZJ167QO5D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
Dicamba-methyl primarily targets broadleaf weeds . It is a selective and systemic herbicide that is particularly effective against annual and perennial broadleaf weeds. The compound’s primary targets are the plant hormones known as auxins.
Mode of Action
This compound functions as a synthetic auxin. It mimics the action of natural plant hormones, leading to abnormal and uncontrollable growth in the target plants. This overwhelming growth eventually leads to plant senescence and cell death. It is absorbed through the leaves and translocates throughout the plant.
Biochemical Pathways
The biochemical pathways affected by this compound involve the manipulation of plant phytohormone responses. Specifically, it increases the production of ethylene and abscisic acid. This leads to plant growth inhibition, senescence, and tissue decay.
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After oral dosing, this compound is rapidly absorbed, with peak levels occurring within the first hour. It is poorly metabolized, and the pathways involved include demethylation, hydroxylation, and glucuronic acid conjugation. More than 95% of the administered dose is excreted in the urine, with less than 5% in the feces.
Result of Action
The result of this compound’s action is the death of the target plants. By disrupting normal growth patterns, it causes the plants to grow in abnormal and uncontrollable ways. This leads to plant senescence and cell death.
Action Environment
The action of this compound can be influenced by environmental factors. In its unmixed state, it has a relatively high degree of volatility, meaning that once applied to an area, it can easily evaporate and become wind-borne. This can lead to off-target drift, where this compound inadvertently migrates to non-targeted neighboring areas, damaging those plants.
Biochemical Analysis
Biochemical Properties
Dicamba-methyl interacts with various enzymes, proteins, and other biomolecules. It is an auxin herbicide that acts by manipulating plant phytohormone responses, specifically increasing ethylene and abscisic acid production, which leads to plant growth inhibition, senescence, and tissue decay.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by disrupting normal growth patterns. This irregular plant growth can cause disruption in cell transport systems and can induce plant death.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The conversion of this compound is catalyzed by a dicamba monooxygenase, which hydroxylates the methyl group of Dicamba.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has a low to moderate volatility, indicating that it can persist in the environment for some time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has a low order of toxicity to domestic animals, and poisoning after normal use has not been reported
Metabolic Pathways
This compound is involved in several metabolic pathways. The pathways involved in its metabolism include demethylation, hydroxylation, and glucuronic acid conjugation
Biological Activity
Dicamba-methyl, a derivative of the herbicide dicamba, has garnered attention for its biological activity, particularly in the context of herbicide resistance and microbial degradation. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, degradation pathways, and implications for agricultural practices.
Chemical Structure and Properties
This compound (2-methoxy-3,6-dichlorobenzoic acid methyl ester) is a synthetic herbicide belonging to the class of benzoic acid derivatives. It is primarily used to control broadleaf weeds in various crops. The chemical structure can be represented as follows:
Dicamba functions as an auxin mimic, disrupting plant growth by interfering with hormonal balance. It binds to auxin receptors, leading to uncontrolled cell division and elongation, ultimately causing plant death. This mechanism is similar to that of other herbicides like 2,4-D but exhibits unique properties due to its chemical modifications.
Enzymatic Degradation
Recent studies have identified microbial strains capable of degrading dicamba through specific enzymatic pathways. Notably, a tetrahydrofolate (THF)-dependent methyltransferase has been characterized from Sphingomonas sp. Ndbn-20. This enzyme catalyzes the demethylation of dicamba to produce 3,6-dichlorosalicylic acid (DCSA), a less toxic metabolite. The optimal conditions for this enzymatic reaction were found to be a pH of 7.4 and a temperature of 35°C, with a specific activity reaching 165 nmol/min/mg .
Table 1: Enzymatic Activity of Dicamba Demethylases
| Enzyme | Specific Activity (nmol/min/mg) | Optimal pH | Optimal Temperature (°C) |
|---|---|---|---|
| Dmt06 | 165 | 7.4 | 35 |
| Dmt | Variable | - | - |
| Dmt50 | Variable | - | - |
Metabolic Pathways
The metabolic pathways involved in dicamba degradation have been extensively studied. The primary pathway involves the conversion of dicamba to DCSA via demethylation processes facilitated by specific enzymes. Studies indicate that over 90% of administered dicamba is excreted unchanged in urine, with minor metabolites detected in liver and kidney tissues .
Case Study: Microbial Consortium Degradation
A significant study focused on an enriched microbial consortium capable of degrading high concentrations of dicamba (500 mg/L) within 12 hours. This consortium utilized the THF-dependent demethylase pathway to effectively reduce dicamba levels in contaminated environments .
Toxicological Considerations
Table 2: Toxicity Assessment of Dicamba Metabolites
| Compound | Toxicity Level | Notes |
|---|---|---|
| Dicamba | Moderate | Effective herbicide |
| DCSA | Low | Less toxic metabolite |
| 5-OH-Dicamba | Low | Minor metabolite with low toxicity |
Implications for Agricultural Practices
The biological activity of this compound highlights its utility in agricultural settings while also raising awareness about the need for sustainable practices. The development of genetically modified crops resistant to dicamba through the introduction of demethylase genes has shown promise in enhancing crop resilience against this herbicide .
Scientific Research Applications
Weed Control
Dicamba-methyl is primarily utilized for its effectiveness in controlling over 200 species of broadleaf weeds, particularly those resistant to glyphosate. Its systemic action allows it to be absorbed by plants and translocated to growth points, leading to effective weed management in crops such as soybeans and corn .
Development of Herbicide-Resistant Crops
Recent studies have focused on enhancing the resistance of crops to dicamba through genetic engineering. For instance, the introduction of a codon-optimized dmt gene from Sphingomonas sp. into Arabidopsis thaliana has shown promising results in increasing resistance against dicamba . This approach not only improves crop yield but also minimizes the impact of herbicides on non-target species.
Biodegradation Studies
Research has demonstrated that certain microbial consortia can effectively degrade this compound in contaminated environments. A study isolated a THF-dependent dicamba demethylase gene from a microbial consortium enriched from pesticide factory soil, which could degrade high concentrations of dicamba within hours . This finding highlights the potential for bioremediation strategies using engineered microbes to mitigate the environmental impact of herbicides.
Vapor Drift Mitigation
Field studies have assessed the vapor drift associated with dicamba applications, revealing significant distances over which non-target injury can occur. The use of different formulations (e.g., dimethylamine vs. diglycolamine) has shown that diglycolamine significantly reduces vapor drift, thereby minimizing unintended damage to surrounding crops . This research is crucial for developing best practices in herbicide application.
Herbicide Efficacy Trials
Field trials conducted in Pennsylvania assessed the efficacy of this compound in controlling velvetleaf (Abutilon theophrasti). The results indicated that combinations of dicamba with other herbicides like glyphosate produced additive effects on weed control .
Table 1: Efficacy of this compound Combinations on Velvetleaf Control
| Treatment Combination | Control Efficacy (%) |
|---|---|
| Dicamba + Glyphosate | 85 |
| Dicamba + Fluthiacet-methyl | 90 |
| Glyphosate Alone | 70 |
Vapor Drift Research Findings
A comprehensive study on vapor drift measured injury symptoms on bioassay plants at varying distances from treated plots over two years (2009-2010). The results indicated substantial differences in injury based on formulation type.
Table 2: Vapor Drift Injury Assessment
| Year | Formulation Type | Mean Distance of Injury (m) | % Reduction in Injury |
|---|---|---|---|
| 2009 | Dimethylamine | 40 | - |
| 2010 | Diglycolamine | 23 | 42% |
Chemical Reactions Analysis
Hydrolysis to Dicamba and Methanol
Dicamba-methyl (methyl ester) undergoes hydrolysis under acidic or basic conditions to form dicamba (3,6-dichloro-2-methoxybenzoic acid) and methanol. This reaction is critical in environmental and metabolic degradation pathways.
Key Findings :
Table 1: Hydrolysis Conditions and Yields
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| H₂SO₄ | 35–40 | 4–35 | 96.6 |
Enzymatic Demethylation via Dicamba Monooxygenase (DMO)
After hydrolysis to dicamba, the methoxy group is oxidatively demethylated by Rieske nonheme iron oxygenases (RHOs), producing 3,6-dichlorosalicylic acid (DCSA) and formaldehyde .
Mechanism :
-
DMO binds dicamba via hydrogen bonds (H251, W285) and steric interactions (I232), positioning the methoxy methyl group near the Fe(II) active site .
-
Oxygen insertion into the C-H bond forms formaldehyde and DCSA .
Kinetic Parameters :
Table 2: Enzymatic Demethylation Characteristics
| Enzyme | Substrate | Product | Specific Activity (nmol/min/mg) | pH Optimum | Reference |
|---|---|---|---|---|---|
| DMO | Dicamba | DCSA + CH₂O | Not reported | 7.5–8.5 | |
| Dmt (THF) | Dicamba | DCSA + 5-methyl-THF | 114 ± 5 | 8.0 |
Synthetic Glycosylation of DCSA Methyl Ester
This compound derivatives, such as DCSA methyl ester (3,6-dichloro-2-hydroxybenzoate methyl ester), undergo glycosylation under alkaline conditions.
Reaction :
-
DCSA methyl ester reacts with acetylated glucosyl bromide in the presence of tetrabutylammonium bromide (TBAB), forming glucosides .
-
Conditions : 1.5–2 equivalents glucosyl bromide, 23–50°C, 5–17 hours (yields 18–55%) .
Table 3: Glycosylation Reaction Parameters
| Substrate | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| DCSA methyl ester | TBAB | 23–50 | 5–17 | 18–55 |
Environmental Degradation Pathways
In soil and water, this compound follows sequential transformations:
-
Microbial Demethylation : Via DMO or THF-dependent methyltransferases (e.g., Dmt) to DCSA .
-
Further Metabolism : DCSA is hydroxylated to 3,6-dichlorogentisate (DCGA) or conjugated with glucose .
Critical Factors :
-
pH Sensitivity : Hydrolysis rates increase under acidic conditions .
-
Microbial Activity : Sphingomonas spp. dominate dicamba degradation via constitutively expressed enzymes .
Inhibition and Stability
This synthesis integrates hydrolysis kinetics, enzymatic mechanisms, and synthetic modifications, highlighting this compound’s reactivity in agricultural and environmental contexts.
Preparation Methods
Bromination of Salicylic Acid Derivatives
The initial step in CN109761805A involves reacting salicylic acid with bromine in concentrated sulfuric acid to yield 5-bromosalicylic acid. This exothermic reaction proceeds at 40–60°C, achieving near-quantitative bromination due to sulfuric acid’s dual role as catalyst and solvent. Bromine (Br₂) acts as the electrophile, attacking the aromatic ring’s para position relative to the hydroxyl group. Patent data indicate that maintaining a 1:1.05 molar ratio of salicylic acid to bromine minimizes di-substitution byproducts.
Chlorination of Brominated Intermediates
Subsequent chlorination introduces chlorine atoms at positions 3 and 6 of the aromatic ring. In CN109761805A, gaseous chlorine (Cl₂) reacts with 5-bromosalicylic acid under controlled pressure (0.2–0.5 MPa) to form 5-bromo-3,6-dichlorosalicylic acid. The reaction’s selectivity arises from steric and electronic effects: the bromine atom directs incoming chlorine to the meta position, while the hydroxyl group’s activation enhances reactivity. Yields exceed 95% when conducted at 90–110°C for 4–6 hours.
Debromination and Formation of 3,6-Dichlorosalicylic Acid
Metal-Catalyzed Debromination
The removal of bromine from 5-bromo-3,6-dichlorosalicylic acid occurs via reductive debromination using tin or zinc powder in alkaline media. In CN109761805A, tin powder (180 g per mole of substrate) achieves 98.1% conversion at 40°C under nitrogen atmosphere. The mechanism involves single-electron transfer from the metal to the C–Br bond, followed by bromide elimination. Alkaline conditions (10% NaOH) stabilize the intermediate phenoxide ion, preventing undesired side reactions.
Isolation and Purification of Dichlorosalicylic Acid Salt
Post-debromination, the product exists as a sodium salt (3,6-dichlorosalicylic acid salt), isolated by filtration and washed with cold methanol. Patent examples report purities of 90.1% after a single crystallization. Residual metal catalysts are recovered and reused, reducing operational costs by 15–20% in industrial settings.
Methylation Techniques: Esterification Pathways
Phase-Transfer Catalyzed Methylation
CN109761805A employs tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst for the reaction of 3,6-dichlorosalicylic acid salt with methyl chloride (CH₃Cl) in methanol. At 90–95°C, TBAB facilitates anion exchange, enabling the methoxy group to displace the phenolic oxygen’s counterion. Methanol serves as both solvent and methyl donor, with a 50% methanol solution optimizing reaction kinetics. After 12 hours, this method achieves 71.8–72.0% overall yield from salicylic acid.
High-Pressure Methylation in Alkaline Media
An alternative approach from CN102838483A utilizes pressurized methyl chloride (0.6–1.0 MPa) in stainless steel autoclaves. Here, 3,6-dichlorosalicylic acid reacts with CH₃Cl in the presence of sodium hydroxide at 100–130°C. The alkaline environment deprotonates the phenolic OH group, enhancing nucleophilicity for methyl transfer. This method reports yields of 87.2–92.0% with product purities exceeding 98.5%.
Distillation and Final Purification
Vacuum Distillation Parameters
Crude dicamba-methyl undergoes vacuum distillation (-0.085 MPa) to remove methanol and low-boiling impurities. Heating to 210°C under reduced pressure ensures efficient separation, with the distillate condensed at 30°C. Industrial-scale operations recover >95% methanol for reuse, significantly reducing solvent costs.
Crystallization and Quality Control
The final product is crystallized from organic phases using temperature-controlled layering. Patent data highlight white, translucent this compound with 97.5–99.4% purity after distillation. Gas chromatography-mass spectrometry (GC-MS) confirms the absence of chlorinated byproducts such as 3,5,6-trichloroanisole, a common impurity in poorly optimized syntheses.
Comparative Analysis of Methodologies
CN102838483A’s higher yields stem from pressurized methylation, which accelerates reaction kinetics. However, CN109761805A’s phase-transfer catalysis offers milder conditions and better scalability.
Challenges and Optimization Strategies
Q & A
Q. How can researchers minimize volatility-related errors in this compound field trials?
- Methodological Answer: Apply formulations with anti-volatility agents (e.g., VaporGrip®) and monitor weather conditions (wind speed < 10 km/h, temperature < 30°C). Use drift-reduction nozzles and buffer zones. Quantify airborne residues via passive samplers and GC-ECD analysis .
Q. What protocols ensure accurate quantification of this compound residues in complex matrices like soil and plant tissue?
- Methodological Answer: Extract residues using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) with acetonitrile. Cleanup via dispersive SPE and quantify via UPLC-MS/MS. Validate recovery rates (70–120%) and matrix effects using internal standards (e.g., deuterated this compound) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
